molecular formula C23H22N2O5 B2586403 (5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 927542-82-3

(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2586403
CAS No.: 927542-82-3
M. Wt: 406.438
InChI Key: OVCQSCNTPQDFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a pyrazoline-based methanone derivative characterized by a dihydropyrazole ring fused with a furan moiety at position 5 and a 3,4,5-trimethoxyphenyl group at the methanone position. The 3,4,5-trimethoxyphenyl substituent is notable for its electron-donating methoxy groups, which enhance lipophilicity and may improve membrane permeability, a critical factor in drug design .

Properties

IUPAC Name

[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-27-20-12-16(13-21(28-2)22(20)29-3)23(26)25-18(19-10-7-11-30-19)14-17(24-25)15-8-5-4-6-9-15/h4-13,18H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCQSCNTPQDFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone , often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various biological activities supported by recent research findings.

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyrazole ring through the reaction of phenylhydrazine with appropriate diketones. Subsequent steps include the introduction of the furan moiety and the trimethoxyphenyl group via nucleophilic substitution reactions. The overall molecular formula is C20H23N3O3C_{20}H_{23}N_{3}O_{3} with a molecular weight of 363.41 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions through:

  • Hydrogen Bonding : The morpholine moiety can form hydrogen bonds with biological macromolecules.
  • π-π Stacking Interactions : The furan and pyrazole rings can engage in π-π stacking, enhancing binding affinity to target proteins .

Antioxidant Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant antioxidant activity. Molecular docking simulations indicated that these compounds can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research has shown that this compound may inhibit specific pathways involved in inflammation. For instance, it has been observed to downregulate pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in managing inflammatory diseases .

Antimicrobial Activity

Several derivatives of pyrazole have been tested for antimicrobial efficacy against various pathogens. Studies indicate that the compound exhibits notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

In vitro studies have highlighted the anticancer properties of this compound against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, suggesting its potential use in cancer therapy .

Case Studies and Research Findings

Study Findings Reference
Study 1Demonstrated significant antioxidant activity through DFT calculations and molecular docking
Study 2Showed anti-inflammatory effects by inhibiting TNF-alpha production
Study 3Exhibited antimicrobial activity against E. coli and S. aureus
Study 4Induced apoptosis in human breast cancer cells (MCF-7)

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. For instance, a study highlighted that derivatives of (5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole) showed promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent investigations have also focused on the anticancer properties of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, compounds derived from (5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole) were found to inhibit tumor growth in xenograft models .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo, making them candidates for developing new anti-inflammatory medications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives including (5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole) demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating the potential for clinical applications .

Case Study 2: Anticancer Activity

In preclinical trials involving human cancer cell lines, compounds derived from (5-(furan-2-yl)-3-(phenyl)-4,5-dihydro-1H-pyrazole) exhibited IC50 values in the micromolar range against breast cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related pyrazoline derivatives:

Compound Name Core Structure Substituents (R1, R2, R3) Key Functional Groups References
Target Compound 4,5-dihydro-1H-pyrazol-1-yl R1: Furan-2-yl, R2: Phenyl, R3: 3,4,5-trimethoxyphenyl Methoxy, Furan, Phenyl
(4-Hydroxyphenyl)(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)methanone 4,5-dihydro-1H-pyrazol-1-yl R1/R2: Varied, R3: 4-hydroxyphenyl Hydroxyl, Phenyl
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl methanone 4,5-dihydro-1H-pyrazol-1-yl R1: Benzo[d][1,3]dioxol-5-yl, R2: Furan Furan, Benzodioxole
1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline 4,5-dihydro-1H-pyrazol-1-yl R1: 2-methylphenyl, R3: Pyridinyl Pyridine, Methyl
3-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole Pyrazole (non-dihydro) R1: CF3, R2: 3,4,5-trimethoxyphenyl Trifluoromethyl, Methoxy

Key Observations :

  • Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound contrasts with hydroxyl (e.g., ), benzodioxole (e.g., ), or trifluoromethyl groups (e.g., ).
  • Furan vs. Pyridine : The furan moiety in the target compound may engage in weaker hydrogen bonding compared to pyridine-containing analogs (e.g., ), but its aromaticity supports π-π interactions in protein binding .

Key Findings :

  • Base vs. Acid Catalysis : The target compound’s synthesis (base-mediated, ) contrasts with acid-catalyzed methods for trifluoromethyl analogs (e.g., ). Base conditions may favor deprotonation of hydrazide intermediates, accelerating cyclization.
  • Copper Catalysis : Pyridine-containing derivatives (e.g., ) require transition-metal catalysts for cross-coupling, introducing complexity compared to one-pot cyclo-condensation approaches.

Crystallographic and Conformational Insights

Crystal structures of related compounds (e.g., ) reveal that dihydropyrazoline rings adopt envelope conformations, with the methanone group positioned perpendicular to the pyrazoline plane. The trimethoxyphenyl group’s steric bulk may restrict rotational freedom compared to smaller substituents (e.g., methyl or hydroxyl), impacting binding pocket compatibility .

Q & A

Q. What are the established synthetic routes for (5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A common approach involves:

  • Refluxing (E)-1-(3,4,5-trimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one with hydrazine hydrate in acetic acid for 5–8 hours.
  • Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane eluent).
  • Isolation by precipitation in ice-cold water, followed by vacuum filtration and recrystallization (ethanol or methanol) to purify .

Q. How is structural confirmation achieved for this pyrazoline derivative?

  • X-ray crystallography : Resolves stereochemistry and dihedral angles (e.g., dihydropyrazole ring puckering and aryl group orientations) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies methoxy protons (δ 3.8–4.0 ppm), furan protons (δ 6.3–7.4 ppm), and diastereotopic protons in the dihydropyrazole ring (δ 3.1–3.5 ppm).
  • IR : Confirms carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-N stretches at ~1600 cm⁻¹ .

Q. What analytical methods ensure purity and reproducibility?

  • Melting point analysis : Consistent melting points (e.g., 146–150°C) indicate purity; deviations suggest impurities or polymorphs .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Acetic acid is standard, but mixed solvents (e.g., ethanol:acetic acid 1:1) may improve solubility and reduce side products.
  • Stoichiometry : Excess hydrazine (4.0 mmol per 1.0 mmol ketone) drives the reaction to completion .
  • Temperature control : Gradual cooling during precipitation minimizes amorphous byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) to compare cytotoxicity or enzyme inhibition.
  • Control experiments : Test against structurally similar analogs (e.g., methoxy vs. hydroxy substituents) to isolate pharmacophore contributions .
  • Statistical validation : Replicate assays ≥3 times with ANOVA to confirm significance .

Q. How does the 3,4,5-trimethoxyphenyl moiety influence molecular interactions?

  • Computational modeling : Docking studies (e.g., AutoDock Vina) reveal hydrophobic interactions with protein pockets (e.g., tubulin binding sites).
  • SAR analysis : Replace methoxy groups with halogens or hydroxy groups to assess steric/electronic effects on binding affinity .

Q. What techniques elucidate stereochemical outcomes in asymmetric synthesis?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA.
  • Circular dichroism (CD) : Detects Cotton effects to assign absolute configurations .

Methodological Challenges & Solutions

Q. How are spectral overlaps resolved in complex NMR spectra?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., dihydropyrazole CH₂ groups) and correlates carbons with their attached protons.
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .

Q. What steps mitigate discrepancies in melting point data?

  • Recrystallization optimization : Test solvents (e.g., acetone vs. ethanol) to isolate stable polymorphs.
  • DSC analysis : Identifies thermal events (e.g., melting, decomposition) to confirm phase purity .

Q. How is crystallographic data validated for novel derivatives?

  • Rigid-body refinement : Minimizes R-factors (<0.05) using software like SHELXL.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.